Serotonin sulfate
Overview
Description
Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions . It is produced in the central nervous system (CNS), specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells .
Synthesis Analysis
Serotonin synthesis involves two enzymatic steps . The process includes the conversion of the amino acid tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase, and then to serotonin by the enzyme aromatic L-amino acid decarboxylase .Molecular Structure Analysis
Serotonin has a complex molecular structure with at least 15 different receptors, each with their particular distribution patterns, specific reuptake mechanisms, and synthetic processes . The serotonin transporter is a carrier of serotonin molecules across the biological membrane .Chemical Reactions Analysis
The electrochemistry of serotonin is complex. Sensor performance using fast-scan cyclic voltammetry (FSCV) can be compromised by complex chemical reactions associated with the reduction and oxidation of serotonin . A pioneering work by Wrona et al., provides a comprehensive account for the possible electrochemical reactions in linear sweep voltammetric measurements of serotonin at physiological pH .Physical And Chemical Properties Analysis
Serotonin has a complex and versatile nature with 7 families of receptors (5-HT1 to 5-HT7) which include 14 subtypes with presynaptic and postsynaptic functions and a transporter . The serotonin-conjugated chondroitin sulfate hydrogel exhibits improved hemostatic capability in vivo and rapid wound healing after hemostasis .Scientific Research Applications
Serotonin in Gastrointestinal Disorders Serotonin plays a critical role in the gastrointestinal (GI) system. About 95% of serotonin is found in the GI tract. Research has shown that serotonergic agents are effective in treating gut disorders due to their direct effects on the gut rather than central effects. Serotonergic antidepressants, for instance, have been used to treat irritable bowel syndrome (IBS) (Kim & Camilleri, 2000).
Serotonin Catabolism and Neurotransmission The metabolism of serotonin, including its catabolites like serotonin-O-sulfate, is crucial for the functioning of the nervous system. Serotonin-O-sulfate, found in species like Aplysia californica, is synthesized enzymatically, and its formation is dependent on the type of neuronal tissue. This suggests a role in serotonergic system beyond mere inactivation of serotonin (Stuart et al., 2003).
Serotonin and Psychoses Serotonin research has significantly contributed to understanding psychoses, including schizophrenia. The relationship between serotonin and psychotic states, both drug-induced and disorder-based, highlights the importance of serotonergic systems in modulating states of consciousness and contributing to psychotic disorders (Geyer & Vollenweider, 2008).
Serotonin in Crystallography and Chemistry The study of serotonin in different compounds, including serotonin sulfate, provides insights into its chemical and crystallographic properties. This research is pivotal in understanding the molecular conformation of serotonin and how it influences its biological activity (Rychkov et al., 2014).
Serotonin-O-Sulfate as a Biomarker Serotonin-O-sulfate (5-HT-SO4) has potential as a surrogate biomarker for monitoring serotonergic treatment effects. It reflects serotonin pathways and is found in human neurons, endothelial cells, and cerebrospinal fluid. This compound could be significant in clinical research related to serotonin metabolism (Lozda & Purviņš, 2014).
Serotonin in Cancer Research Serotonin receptors have been identified in various cancers, such as hepatocellular cancer. The expression of these receptors, including serotonin-O-sulfate, may serve as potential cytotoxic targets for cancer treatment (Soll et al., 2012).
Serotonin in Immunomodulation Serotonin upregulates mitogen-stimulated B lymphocyte proliferation through 5-HT1A receptors, suggesting a link between serotonin and the immune system. This underlines its role as a neuroimmunomodulator, affecting cell proliferation (Iken et al., 1995).
Serotonin in Metabolomics Serotonin deficiency, potentially involving serotonin sulfate, has been studied using metabolomics. This approach helps identify biomarkers and metabolic pathways associated with serotonin deficiency, providing insights into related pathological conditions (Weng et al., 2015).
Serotonin in Drug Development The interaction of serotonin with various receptors facilitates the development of drugs to modulate GI motility, secretion, and sensation. Serotonin receptor agonists and antagonists have been explored for potential therapeutic applications in brain-gut disorders (Gershon & Tack, 2007).
Serotonin in Vascular Function Serotonin has been studied for its role in vasoconstriction, with early research involving serotonin creatinine sulfate. This highlights its importance in regulating vascular tone and related physiological processes (Rapport, 1949).
Serotonin in Reproductive Health The systemic administration of serotonin creatinine sulfate affects puberty onset and ovulation in rats. This suggests a role for serotonin in modulating the hypothalamus-hypophysis-ovary axis and influencing reproductive health (Moran et al., 2013).
Safety And Hazards
Future Directions
Research on serotonin and its role in depression is still influential . Novel tools and techniques to indirectly investigate the involvement of serotonin in the regulation of emotion, behaviors, and cognitions have recently become widely adopted in mood disorders research . The discovery of novel biomarkers using such approaches is increasingly required to expedite development of mechanism-based therapeutics and patient stratification .
properties
IUPAC Name |
hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNFKPVCVMZGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16310-20-6 (Parent) | |
Record name | Serotonin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183305 | |
Record name | Serotonin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serotonin sulfate | |
CAS RN |
2906-14-1 | |
Record name | Serotonin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serotonin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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